Saponin E, hupehensis
Saponin E, hupehensis
Saponin E, hupehensis is a natural product found in Anemone hupehensis with data available.
Brand Name:
Vulcanchem
CAS No.:
152464-76-1
VCID:
VC21126306
InChI:
InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3
SMILES:
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Molecular Formula:
C70H114O35
Molecular Weight:
1515.6 g/mol
Saponin E, hupehensis
CAS No.: 152464-76-1
Cat. No.: VC21126306
Molecular Formula: C70H114O35
Molecular Weight: 1515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Saponin E, hupehensis is a natural product found in Anemone hupehensis with data available. |
|---|---|
| CAS No. | 152464-76-1 |
| Molecular Formula | C70H114O35 |
| Molecular Weight | 1515.6 g/mol |
| IUPAC Name | [6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
| Standard InChI | InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3 |
| Standard InChI Key | DNDOZBDUEDTZGE-UHFFFAOYSA-N |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator